

PSI-697 safety profile comparison other selectin inhibitors

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Compound Focus: Psi-697

CAS No.: 851546-61-7

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Comparison of P-selectin Inhibitors

Inhibitor Name	Type / Class	Key Findings & Experimental Data	Reported Safety & Efficacy Profile	Development Status / Context
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| **PSI-697** | Small molecule | **Venous Thrombosis (Rat Model):** Reduced vein wall injury and stiffness, decreased inflammatory cytokines (IL-13, MCP-1). Superior to LMWH (enoxaparin) in some parameters. No reduction in thrombus mass [1].

Cholestatic Injury (Mouse Model): Reduced neutrophil recruitment and alleviated liver injury [2].

Human Study (Healthy Smokers): No effect on basal or TRAP-stimulated platelet-monocyte aggregate formation at 4 or 24 hours [3]. | No bleeding risk reported in animal studies [1]. Ineffective in inhibiting platelet-monocyte aggregation in one human trial [3]. | Clinical development for conditions like scleritis was **terminated** [4]. | | **ShFCS-A1 / ShFCS-A2** | Oligosaccharide derivative (from sea cucumber) | **In Vitro (ELISA):** Dose-dependent P-selectin inhibition. ShFCS-A1 showed **>96% inhibition at 10 µM** and near-complete inhibition at 100 µM [5].

Cellular Assay: Inhibited P-selectin binding to HL-60 cells by **>92%** at 100 µM [5].

Molecular Docking: High affinity for P-selectin (Binding energy: ~ -6.0 kcal/mol) [5]. | No direct safety data from the search results. Presented as a potential therapeutic agent with "potent inhibitory effects" [5]. | Preclinical research stage. Proposed as a novel small-molecule inhibitor [5]. | | **TBC-1269 (Bimosiamose)** | Small molecule | Information on specific experimental data not in search results. Cited as a prior example of a P-selectin inhibitor in clinical/preclinical stages [5]. | Information on specific safety data not in search results. Described as exhibiting "suboptimal efficacy" that failed to meet clinical requirements [5]. | Clinical/preclinical development stage [5]. | | **Crizanlizumab** | Monoclonal Antibody | Information on specific experimental data not in search results. The first FDA-approved P-selectin inhibitor for sickle cell disease [5]. | Information on specific safety data not in search results. Limitations noted: **high production costs and poor transport stability** [5]. | FDA-approved [5]. |

Experimental Methodologies for Key Data

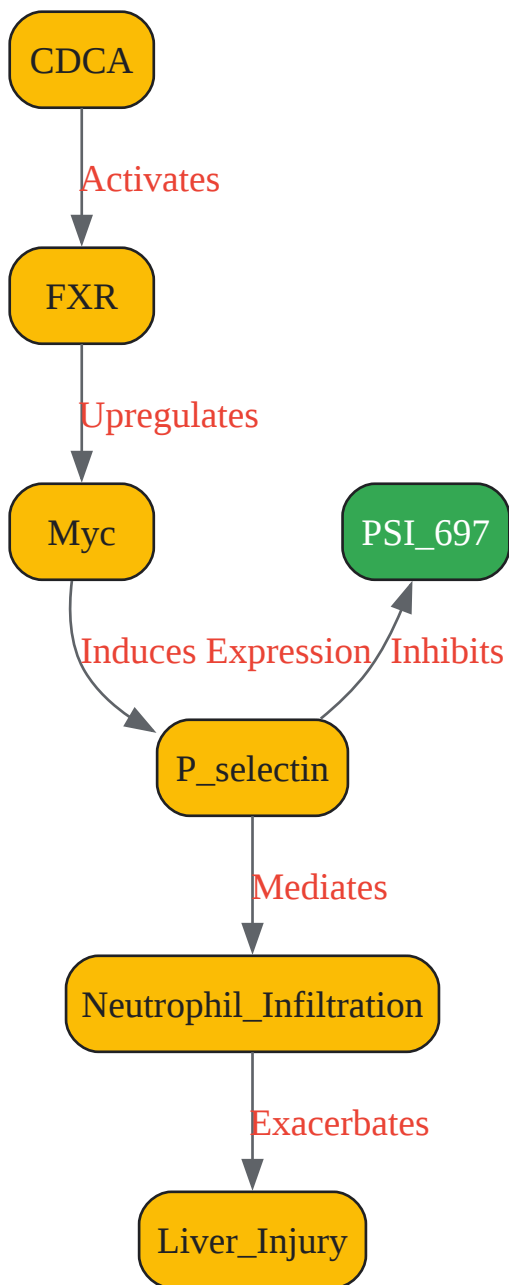
For researchers aiming to replicate or build upon these findings, here are the core methodologies used in the cited studies.

- **Animal Model of Venous Thrombosis (for PSI-697) [1]:**
 - **Model:** Male rats underwent inferior vena cava (IVC) stenosis to induce thrombosis.
 - **Dosing:** **PSI-697** (30 mg/kg) was administered via oral gavage daily, starting 2 days post-thrombosis until sacrifice at day 7.
 - **Outcome Measures:** Thrombus mass, vein wall tensiometry (stiffness), intimal thickness (histology), and levels of inflammatory cytokines (IL-13, MCP-1, PDGF- $\beta\beta$) in the vein wall via ELISA.
- **In Vitro P-Selectin Binding Inhibition (for ShFCS compounds) [5]:**
 - **ELISA:** Used to measure direct inhibition of P-selectin. Percent inhibition rates were calculated at varying concentrations (1 μ M, 10 μ M, 100 μ M) of the compounds.
 - **Cellular Adhesion Assay:** HL-60 cells (a human promyelocytic cell line) were used to model P-selectin binding. Inhibition was measured after treating the system with 100 μ M of the compounds.
 - **Molecular Docking:** Computational simulations were performed to predict the binding energy (kcal/mol) and interaction mode between the oligosaccharides and the P-selectin protein.
- **Human Study on Platelet-Monocyte Aggregation (for PSI-697) [3]:**

- **Design:** Double-blind, randomized, placebo-controlled crossover study in healthy smokers.
- **Dosing:** A single oral dose of **PSI-697** (600 mg) or placebo.
- **Primary Measurement:** Flow cytometry analysis of platelet-monocyte aggregates in blood samples at 4 and 24 hours post-dose, both at baseline and after stimulation with thrombin receptor-activating peptide (TRAP).

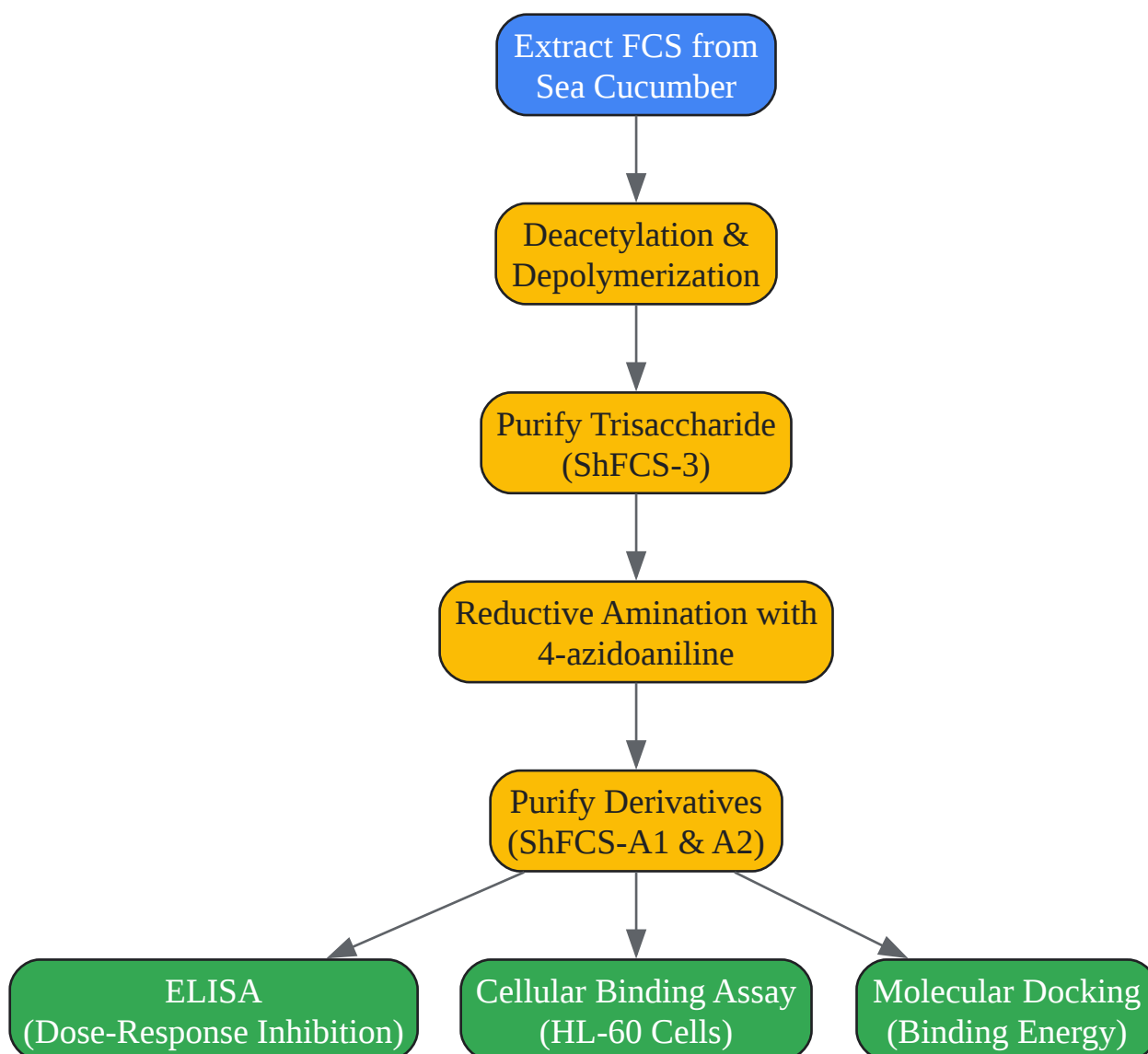
Signaling Pathways and Experimental Workflows

The search results describe a specific signaling axis relevant to cholestatic liver injury, which was successfully targeted by **PSI-697** in a mouse model [2]. The following diagram illustrates this pathway and the inhibitor's role.



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The experimental workflow for evaluating the FCS-based oligosaccharides combined chemical synthesis with biochemical and cellular assays [5], as shown below.



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Key Insights for Researchers

- **PSI-697 shows a clear disconnect between animal models and human trials.** While effective in reducing inflammation and injury in rat venous thrombosis and mouse cholestasis models [1] [2], it failed to demonstrate activity in a human physiological model (platelet-monocyte aggregation) [3]. This underscores the challenge of translating preclinical findings.
- **Novel FCS-derived oligosaccharides represent a promising direction.** The compounds ShFCS-A1 and A2 show exceptionally high potency in *in vitro* assays, outperforming the levels of inhibition typically associated with clinical failure ("suboptimal efficacy") [5]. Their natural origin and novel structure may offer advantages.

- **The choice of inhibitor type involves a trade-off.** The table highlights the common dilemma in drug development: small molecules like **PSI-697** offer oral administration but can face efficacy challenges, while biologics like Crizanlizumab are effective but have cost and stability limitations [5].

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